5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine
CAS No.: 1227585-37-6
Cat. No.: VC2766702
Molecular Formula: C7H4Br2F3N
Molecular Weight: 318.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227585-37-6 |
|---|---|
| Molecular Formula | C7H4Br2F3N |
| Molecular Weight | 318.92 g/mol |
| IUPAC Name | 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C7H4Br2F3N/c8-2-6-5(7(10,11)12)1-4(9)3-13-6/h1,3H,2H2 |
| Standard InChI Key | CDMPOYLOXGKPSN-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1C(F)(F)F)CBr)Br |
| Canonical SMILES | C1=C(C=NC(=C1C(F)(F)F)CBr)Br |
Introduction
5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine is a complex organic compound belonging to the class of pyridine derivatives. It is characterized by the presence of bromine and trifluoromethyl substituents on the pyridine ring, which significantly influence its chemical behavior and potential applications. The molecular formula for this compound is C7H4Br2F3N, with a molecular weight of approximately 318.92 g/mol .
Synthesis Methods
The synthesis of 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine typically involves multiple steps, including halogenation processes that introduce the bromomethyl and trifluoromethyl groups into the pyridine structure. These reactions often require controlled conditions, such as the use of inert organic solvents like dichloromethane, to minimize side reactions and maximize product formation.
Synthesis Steps:
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Halogenation: The initial step involves the introduction of bromine atoms into the pyridine ring.
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Trifluoromethylation: The incorporation of the trifluoromethyl group is typically achieved through reactions involving trifluoromethylating agents.
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Bromomethylation: The final step involves the addition of a bromomethyl group to the pyridine ring.
Types of Reactions:
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Substitution Reactions: Involving the replacement of existing functional groups with new ones.
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Elimination Reactions: Resulting in the removal of functional groups to form new bonds.
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Addition Reactions: Involving the addition of new functional groups across existing bonds.
Applications and Biological Activity
This compound has several scientific uses, primarily due to its unique chemical structure and reactivity. While specific biological activities of 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine are not extensively documented, similar pyridine derivatives are known for their interactions with enzymes and proteins, influencing various biochemical pathways.
Potential Applications:
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Pharmaceutical Intermediates: The compound's structure makes it a potential intermediate in the synthesis of pharmaceuticals.
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Agrochemicals: Its chemical properties could be useful in developing novel pesticides or herbicides.
Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C7H4Br2F3N |
| Molecular Weight | 318.92 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
Research Findings and Future Directions
Research on 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine is ongoing, with a focus on optimizing its synthesis and exploring its potential applications in pharmaceutical and agrochemical industries. The compound's unique structure, featuring both bromine and trifluoromethyl groups, presents opportunities for further chemical modification and biological evaluation.
Future Research Directions:
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Optimization of Synthesis: Improving the efficiency and yield of synthesis methods.
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Biological Evaluation: Investigating the compound's interactions with biological systems and potential therapeutic applications.
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Chemical Modifications: Exploring the introduction of new functional groups to enhance biological activity or chemical stability.
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